molecular formula C18H13ClN2OS B12932713 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- CAS No. 174503-48-1

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)-

Cat. No.: B12932713
CAS No.: 174503-48-1
M. Wt: 340.8 g/mol
InChI Key: CXAMQNQDJFZVFJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylthio Group: This step may involve the reaction of the intermediate with methylthiolating agents such as methylthiol chloride.

    Incorporation of the Naphthalenyloxy Group: This can be done through nucleophilic substitution reactions using naphthalenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Possible applications in materials science and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, methylthio, and naphthalenyloxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound with a wide range of biological activities.

    5-Chloro-1H-Benzimidazole: A chlorinated derivative with enhanced reactivity.

    2-(Methylthio)-1H-Benzimidazole: A methylthio-substituted derivative with unique chemical properties.

    6-(2-Naphthalenyloxy)-1H-Benzimidazole:

Uniqueness

1H-Benzimidazole, 5-chloro-2-(methylthio)-6-(2-naphthalenyloxy)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

174503-48-1

Molecular Formula

C18H13ClN2OS

Molecular Weight

340.8 g/mol

IUPAC Name

6-chloro-2-methylsulfanyl-5-naphthalen-2-yloxy-1H-benzimidazole

InChI

InChI=1S/C18H13ClN2OS/c1-23-18-20-15-9-14(19)17(10-16(15)21-18)22-13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21)

InChI Key

CXAMQNQDJFZVFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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